molecular formula C11H13Cl2NO2 B6336797 (+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1049727-60-7

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B6336797
CAS No.: 1049727-60-7
M. Wt: 262.13 g/mol
InChI Key: HMIZFLIRDUIPIS-OULXEKPRSA-N
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Description

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.0323340 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride (also referred to as trans-DL-β-Pro-4-(2-chlorophenyl)-OH·HCl) is a compound of significant interest in pharmaceutical and biochemical research. Its structure and properties suggest potential applications in drug development, particularly for neurological disorders and cancer therapy. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C11H12ClN2O2
  • Molecular Weight: 240.68 g/mol
  • CAS Number: 1820581-20-1

Biological Activity Overview

The biological activities of (+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl can be categorized into several key areas:

1. Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders due to its ability to interact with specific neurotransmitter receptors, potentially modulating their activity.

2. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, research on related compounds indicated that modifications in the phenyl ring significantly influence anticancer activity against human lung adenocarcinoma (A549) cells. The presence of halogen substituents, such as chlorine, enhances cytotoxicity and reduces cell viability, suggesting a structure-dependent relationship between chemical modifications and biological efficacy .

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)p-value
Control100-
This compound63.4<0.05
3,5-Dichloro derivative21.2<0.001

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests indicate that certain derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria. The presence of halogen atoms in the structure appears to enhance the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Activity Screening

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Control (no halogen)Escherichia coli>64 µg/mL

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Receptor Interaction: The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Cell Cycle Modulation: Studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Neurological Disorders: A study explored the effects of a related compound on models of neurodegeneration, demonstrating significant neuroprotective effects through modulation of glutamate receptors.
  • Cancer Therapy: In a comparative study involving different pyrrolidine derivatives, it was found that those with specific substitutions exhibited enhanced cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin .

Properties

IUPAC Name

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZFLIRDUIPIS-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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